![molecular formula C14H21NO4S B577556 t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate CAS No. 1373233-47-6](/img/structure/B577556.png)
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, also known as TPSC, is a chemical compound with the molecular formula C14H21NO4S . It has a molecular weight of 299.39 . The compound has gained attention in recent years due to its potential applications in various scientific fields.
Synthesis Analysis
Carbamates, such as t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .Molecular Structure Analysis
The InChI code for t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate is 1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
T-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate has a molecular weight of 299.39 . More specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
The study of sulphur-containing compounds, including carbamates like t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, often involves detailed spectroscopic and structural analyses. For example, research has been conducted on compounds with similar structures, examining their absorption spectra in various solvents and their crystalline structures. These studies provide insights into the electronic properties and molecular arrangements of such compounds, contributing to a deeper understanding of their potential applications in materials science and chemistry (Lewanowicz et al., 1996).
Organic Synthesis and Chemical Transformations
Compounds like t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate serve as building blocks in organic synthesis. They can undergo various chemical transformations, providing a pathway to synthesize a wide range of organic molecules. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds related to t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, have been utilized as N-(Boc) nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines. These transformations highlight the versatility of such carbamates in organic chemistry, enabling the synthesis of complex molecules for pharmaceutical and material science applications (Guinchard et al., 2005).
Catalysis and Regioselectivity
The unique structural features of t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate and related compounds can influence catalytic processes, particularly in terms of regioselectivity. Research has shown that cation-exchanged sulfonic acid resin catalysts, which could potentially involve compounds with sulfonyl groups, exhibit improved regioselectivity in certain organic reactions compared to liquid mineral acid catalysts. This enhanced selectivity is crucial for achieving desired outcomes in complex chemical syntheses, making such compounds valuable in catalysis research (Sung et al., 1993).
Antimicrobial Applications
While not directly related to t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate, research into sulfonate derivatives with heterocyclic molecules has indicated potential antimicrobial applications. These studies explore the introduction of sulfopropyl and sulfobutyl groups into molecules to enhance water solubility and confer anionic character, which can be critical for antimicrobial activity. Such research underscores the broader potential of sulfonyl-containing compounds in developing new antimicrobial agents (Fadda et al., 2016).
Propiedades
IUPAC Name |
tert-butyl N-(3-propylsulfonylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-5-9-20(17,18)12-8-6-7-11(10-12)15-13(16)19-14(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQZKGJXREIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742967 |
Source


|
| Record name | tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl N-[3-(propane-1-sulfonyl)phenyl]carbamate | |
CAS RN |
1373233-47-6 |
Source


|
| Record name | tert-Butyl [3-(propane-1-sulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

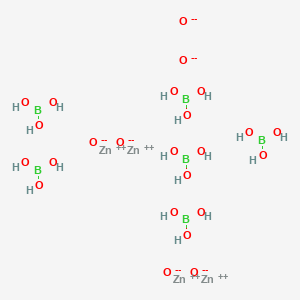
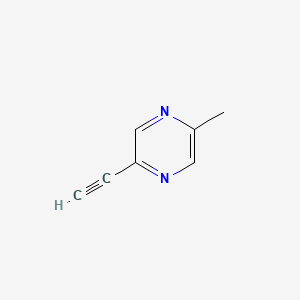
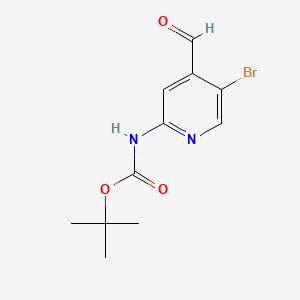
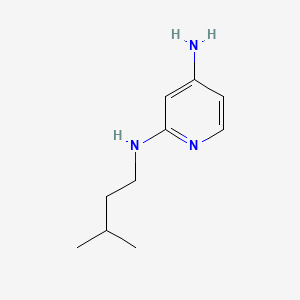
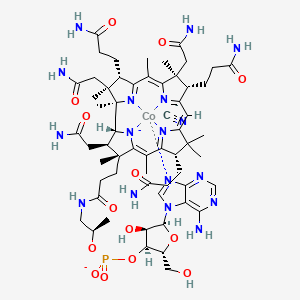
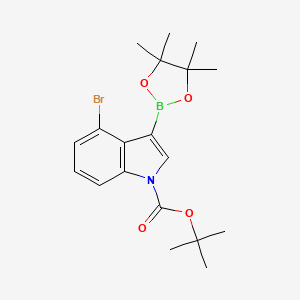
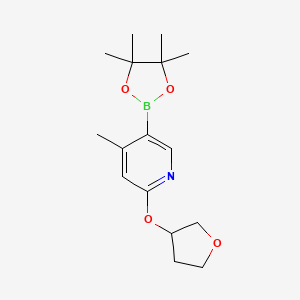
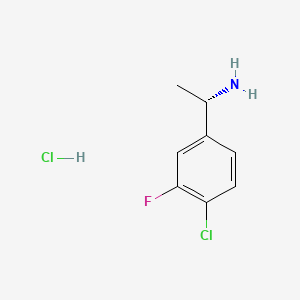
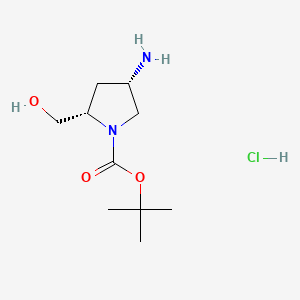
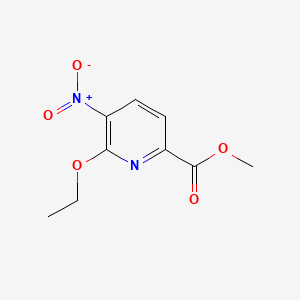
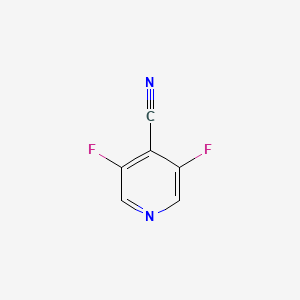
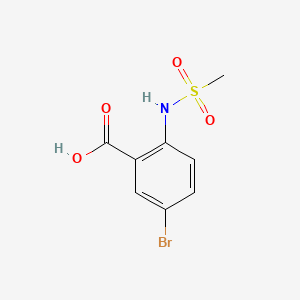
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)
